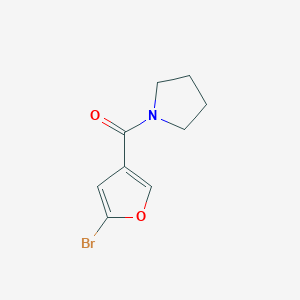
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide, commonly known as N-(3-methyl-4-acetamidophenyl) camphorquinone (MACQ), is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a photosensitive molecule that can be used in various applications, including photopolymerization, photoinitiator, and photochromic materials.
Mecanismo De Acción
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide involves the absorption of light energy, which leads to the formation of a reactive intermediate. This intermediate can then initiate the polymerization process or cause a change in the color of photochromic materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its high photosensitivity. This compound can initiate polymerization reactions and cause color changes in photochromic materials at low light intensities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in scientific research. One possible direction is the development of new photochromic materials that can be used in various applications, including sensors and optical devices. Another direction is the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide as a photoinitiator in the fabrication of 3D-printed structures. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a photosensitive compound that has gained significant attention in scientific research due to its various applications. The synthesis of this compound involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine. N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide can be used as a photoinitiator in polymerization reactions and in the fabrication of photochromic materials. The mechanism of action of this compound involves the absorption of light energy, which leads to the formation of a reactive intermediate. Further research is needed to understand the potential applications of this compound in medicine and biotechnology.
Métodos De Síntesis
The synthesis of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a multi-step process that involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine, resulting in the formation of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide has been widely used in scientific research due to its photosensitivity properties. It can be used as a photoinitiator in polymerization reactions, where it absorbs light energy and initiates the polymerization process. This compound has also been used in the fabrication of photochromic materials, which change color upon exposure to light.
Propiedades
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-8-11(16-13(18)14(3,4)5)6-7-12(9)15-10(2)17/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQIPYLMQSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
